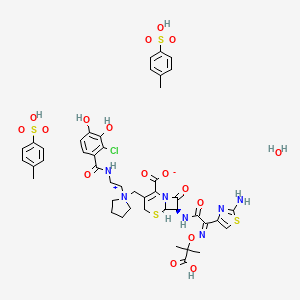

Cefiderocol ditosylate monohydrate

Description

Properties

CAS No. |

1883830-01-0 |

|---|---|

Molecular Formula |

C44H52ClN7O17S4 |

Molecular Weight |

1114.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;4-methylbenzenesulfonic acid;hydrate |

InChI |

InChI=1S/C30H34ClN7O10S2.2C7H8O3S.H2O/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;2*1-6-2-4-7(5-3-6)11(8,9)10;/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);2*2-5H,1H3,(H,8,9,10);1H2/t20-,26-;;;/m1.../s1 |

InChI Key |

FNRCOAIUGNUCMQ-PGQCXATESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-].O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-].O |

Origin of Product |

United States |

Preparation Methods

Synthesis and Salt Formation

According to European patent EP 3 189 841 B1, the preparation involves dissolving the Cefiderocol compound or its pharmaceutically acceptable salt in an aqueous medium, often with additives such as alkali metal salts (e.g., sodium chloride) and sugars (e.g., sodium gluconate) to improve stability during processing. The solution is then adjusted to a pH of approximately 5.5 to 6.0 to optimize solubility and stability.

The p-toluenesulfonic acid is added in a controlled molar ratio to the Cefiderocol compound to form the ditosylate salt. The mixture is stirred under aseptic conditions to ensure homogeneity.

Crystallization and Isolation

The solution containing the Cefiderocol ditosylate is subjected to crystallization under controlled temperature and solvent conditions to yield the monohydrate crystalline form. The crystallization parameters such as temperature, solvent composition, and rate of cooling are optimized to produce a stable monohydrate with desirable particle size and purity.

Drying and Lyophilization

The isolated crystalline product is dried using vacuum drying, spray drying, or preferably lyophilization (freeze-drying) to remove residual solvents and water while preserving the compound’s stability. Lyophilization conditions typically include:

| Stage | Temperature Range | Duration | Vacuum Pressure (Pa) |

|---|---|---|---|

| Freezing | -50 to -3 °C | 0.5 to 5 hours | Ambient |

| Primary Drying | -50 to -10 °C | 0.1 to 150 hours | 5 to 20 |

| Secondary Drying | 15 to 70 °C | 1 to 7 hours | 5 to 20 |

Preferred conditions are freezing at -40 to -5 °C for 1 to 4 hours, primary drying at -40 to -20 °C for 0.5 to 130 hours under 7.5 to 15 Pa vacuum, and secondary drying at 20 to 65 °C for 1.5 to 6.5 hours under 5 to 20 Pa vacuum.

Final Formulation

The lyophilized this compound is formulated as a sterile powder for intravenous infusion. The powder is reconstituted with sterile water or saline prior to administration. The reconstitution process involves adding 10 mL of 0.9% sodium chloride or 5% dextrose injection per 1 g vial, gently shaking to dissolve, and allowing the solution to stand until foaming disappears (usually within 2 minutes).

Summary Table of Preparation Parameters

| Preparation Step | Conditions/Details | Purpose/Outcome |

|---|---|---|

| Salt Formation | p-toluenesulfonic acid, 0.75–2.0 molar equivalents, pH 5.5–6.0 | Formation of stable ditosylate salt |

| Crystallization | Controlled temperature and solvent conditions | Isolation of monohydrate crystalline form |

| Drying | Lyophilization preferred; freezing (-40 to -5 °C), primary drying (-40 to -20 °C), secondary drying (20 to 65 °C) | Removal of solvents, preservation of stability |

| Reconstitution | 10 mL 0.9% NaCl or 5% dextrose per 1 g vial, gentle shaking, standing until foam disappears | Preparation of clear, stable solution |

| Storage of Diluted Solution | Up to 6 hours at room temperature; up to 24 hours refrigerated (2–8 °C), infusion within 6 hours | Maintain potency and sterility |

Research Findings and Industrial Relevance

The use of p-toluenesulfonic acid as the counterion is critical for the compound’s stability and solubility, as demonstrated in patent disclosures and pharmaceutical dossiers.

Lyophilization is the preferred drying method to maintain the integrity of the β-lactam ring and the siderophore moiety, which are sensitive to heat and moisture.

Additives such as sodium chloride and sugars improve the stability of the aqueous solutions during preparation and storage, reducing degradation and ensuring consistent dosing.

The preparation methods have been optimized to comply with aseptic manufacturing standards, ensuring the final product is suitable for intravenous administration.

Chemical Reactions Analysis

Types of Reactions: Cefiderocol undergoes various chemical reactions, including:

Chelation: Formation of a complex with ferric iron.

Hydrolysis: Stability against hydrolysis by β-lactamases.

Substitution: Reactions involving the substitution of functional groups on the cephalosporin core.

Common Reagents and Conditions:

Chelation: Ferric iron under physiological conditions.

Hydrolysis: Presence of β-lactamases.

Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed: The major product formed from these reactions is the active antibiotic complex that can effectively penetrate bacterial cells and inhibit cell wall synthesis .

Scientific Research Applications

Efficacy in Clinical Trials

Cefiderocol has been evaluated in multiple clinical trials, demonstrating significant efficacy against various Gram-negative infections:

- CREDIBLE-CR Trial : A Phase 3 trial focused on patients with carbapenem-resistant Gram-negative infections showed promising results, establishing cefiderocol as a viable treatment option .

- APEKS-cUTI Trial : This study assessed cefiderocol's effectiveness in complicated urinary tract infections, further supporting its clinical utility .

- Real-World Studies : The PROVE study reported a clinical success rate of 75% among patients treated with cefiderocol for serious infections, indicating its effectiveness in real-world settings .

Salvage Therapy for Carbapenem-Resistant Infections

A retrospective cohort analysis involving 24 patients treated with cefiderocol monotherapy revealed:

- Clinical Success : 46% of patients achieved clinical success within 30 days.

- Common Pathogens : The predominant organisms included Acinetobacter baumannii and Pseudomonas aeruginosa.

- Mortality Rates : Thirty-day mortality was observed in 42% of patients .

Real-World Effectiveness

In a large observational study (PERSEUS), cefiderocol demonstrated:

- Clinical Success Rate : 84.3% at Day 28.

- Common Infections : Respiratory tract infections were the most frequent, with Pseudomonas aeruginosa being the leading pathogen .

Comparative Efficacy

| Study Type | Patient Population | Clinical Success Rate | Common Pathogens |

|---|---|---|---|

| CREDIBLE-CR | Carbapenem-resistant infections | Not specified | Not specified |

| APEKS-cUTI | Complicated urinary tract infections | Not specified | Not specified |

| PROVE Study | Serious Gram-negative infections | 75% | Pseudomonas aeruginosa, Acinetobacter baumannii |

| PERSEUS Study | Various Gram-negative infections | 84.3% at Day 28 | Pseudomonas aeruginosa, Klebsiella pneumoniae |

Mechanism of Action

Cefiderocol exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The compound’s unique siderophore mechanism allows it to be actively transported into bacterial cells through iron channels. Once inside, it disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Cefiderocol’s siderophore-mediated entry distinguishes it from other cephalosporins. Below is a comparative analysis with key analogs:

Table 1: Structural and Mechanistic Comparison

| Compound | Class | Key Structural Features | Mechanism of Entry |

|---|---|---|---|

| Cefiderocol | Siderophore cephalosporin | Catechol side chain (iron chelation) | Siderophore iron transport |

| Cefepime | 4th-gen cephalosporin | Zwitterionic C-3 side chain | Passive diffusion |

| Ceftazidime-avibactam | Cephalosporin + inhibitor | Avibactam (β-lactamase inhibitor) | Passive diffusion |

| Cefadroxil | 1st-gen cephalosporin | Hydrophilic C-7 side chain | Passive diffusion |

Key Insights :

- The catechol side chain in cefiderocol enables iron piracy, enhancing penetration into Gram-negative bacteria even with porin mutations .

- Cefepime’s zwitterionic structure improves stability against AmpC β-lactamases but lacks activity against carbapenem-resistant strains .

Spectrum of Activity and Resistance Coverage

Table 2: Antimicrobial Spectrum

| Compound | Gram-Negative Coverage | Key Resistant Pathogens Targeted |

|---|---|---|

| Cefiderocol | Pseudomonas aeruginosa, Acinetobacter baumannii, Enterobacteriaceae (including carbapenem-resistant) | CRE, CRAB, CRPA, MBL-producing strains |

| Cefepime | P. aeruginosa, ESBL-producing Enterobacteriaceae | Limited against carbapenem-resistant strains |

| Ceftazidime-avibactam | KPC-producing Enterobacteriaceae, P. aeruginosa | KPC, OXA-48 |

| Cefadroxil | E. coli, Klebsiella spp. (non-ESBL) | None against MDR pathogens |

Key Insights :

- Cefiderocol shows broader coverage against carbapenem-resistant A. baumannii (CRAB) and metallo-β-lactamase producers compared to cefepime or ceftazidime-avibactam .

- Cefadroxil, a first-generation cephalosporin, is ineffective against most MDR Gram-negatives .

Pharmacokinetics/Pharmacodynamics (PK/PD)

Table 3: PK/PD Parameters

| Compound | Half-Life (h) | Protein Binding (%) | Renal Excretion (%) | Key PK Advantage |

|---|---|---|---|---|

| Cefiderocol | 2–3 | 40–60 | 60–70 | Enhanced penetration into biofilms |

| Cefepime | 2–2.3 | 15–20 | 85 | High urinary concentration |

| Ceftazidime-avibactam | 2.7–3.1 | 30 | 80–90 | Synergy with avibactam |

Key Insights :

- Cefiderocol’s iron-chelation mechanism allows tissue penetration up to 70% higher than cefepime in lung and urinary tract infections .

Clinical Efficacy Data

Table 4: Phase III Trial Outcomes

| Compound | Indication | Comparator | Clinical Cure Rate (%) |

|---|---|---|---|

| Cefiderocol | cUTI, HAP | Imipenem, meropenem | 73% vs. 73% (non-inferior) |

| Cefepime | Febrile neutropenia | Ceftazidime | 82% vs. 81% |

| Ceftazidime-avibactam | cUTI, intra-abdominal | Meropenem | 85% vs. 83% |

Key Insights :

- Cefiderocol demonstrated non-inferiority to carbapenems in carbapenem-resistant infections, a setting where cefepime and ceftazidime-avibactam often fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.